molecular formula C19H21N5O3 B12162866 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B12162866
M. Wt: 367.4 g/mol
InChI Key: IBQISQIGYJPTRS-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 3,4-dimethoxyphenyl intermediate through the methylation of a phenol derivative.

    Introduction of the Ethyl Group: The next step involves the alkylation of the dimethoxyphenyl intermediate with an appropriate ethylating agent to form the 2-(3,4-dimethoxyphenyl)ethyl intermediate.

    Formation of the Tetrazole Ring: The tetrazole ring is introduced through a cyclization reaction involving an azide and a nitrile derivative.

    Coupling with Acetamide: The final step involves the coupling of the tetrazole-containing intermediate with an acetamide derivative under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors, such as G-protein coupled receptors (GPCRs), leading to downstream signaling effects.

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, thereby modulating biochemical processes.

    Pathway Modulation: Influence on signaling pathways, such as the MAPK/ERK pathway, which plays a role in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide: shares structural similarities with other compounds containing dimethoxyphenyl, tetrazole, and acetamide groups.

    Examples: Compounds like this compound and this compound.

Uniqueness

    Structural Features:

    Reactivity: The presence of multiple reactive sites allows for diverse chemical modifications and functionalization.

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C19H21N5O3/c1-26-17-8-5-15(11-18(17)27-2)9-10-20-19(25)12-14-3-6-16(7-4-14)24-13-21-22-23-24/h3-8,11,13H,9-10,12H2,1-2H3,(H,20,25)

InChI Key

IBQISQIGYJPTRS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=CC=C(C=C2)N3C=NN=N3)OC

Origin of Product

United States

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